Cas no 1391052-30-4 (Lamivudine Acid-13C,15N2)

Lamivudine Acid-13C,15N2 化学的及び物理的性質
名前と識別子
-
- Lamivudine Acid-13C,15N2
- PIIRVEZNDVLYQA-FDHQWECPSA-N
- Lamivudine 13C,15N2
- DA-54776
- LamivudineAcid-13C,15N2
- CS-0111456
- (2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
- DTXSID401113753
- HY-135330
- (2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2;
- 1,3-Oxathiolane-2-carboxylic acid, 5-(4-amino-2-oxo-1(2H)-pyrimidinyl-2-13C-1,3-15N2)-, (2R,5S)-rel-
- 1391052-30-4
- rac Lamivudine Acid-13C,15N2
- AKOS040733575
-
- インチ: 1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1
- InChIKey: PIIRVEZNDVLYQA-FDHQWECPSA-N
- SMILES: S1[C@]([H])(C(=O)O[H])O[C@@]([H])(C1([H])[H])[15N]1[13C]([15N]=C(C([H])=C1[H])N([H])[H])=O
計算された属性
- 精确分子量: 246.02880157g/mol
- 同位素质量: 246.02880157g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 395
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 131Ų
Lamivudine Acid-13C,15N2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | L172492-1mg |
Lamivudine Acid-13C,15N2 |
1391052-30-4 | 1mg |
$ 333.00 | 2023-09-07 | ||
TRC | L172527-10mg |
rac Lamivudine Acid-13C,15N2 |
1391052-30-4 | 10mg |
$ 1800.00 | 2023-09-07 | ||
TRC | L172492-10mg |
Lamivudine Acid-13C,15N2 |
1391052-30-4 | 10mg |
$ 2652.00 | 2023-09-07 | ||
TRC | L172527-1mg |
rac Lamivudine Acid-13C,15N2 |
1391052-30-4 | 1mg |
$316.00 | 2023-05-18 |
Lamivudine Acid-13C,15N2 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
Lamivudine Acid-13C,15N2に関する追加情報
Lamivudine Acid-13C,15N2: A Comprehensive Overview
Lamivudine Acid-13C,15N2, also known by its CAS No. 1391052-30-4, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound is a labeled version of lamivudine, a well-known antiviral drug used primarily in the treatment of HIV and hepatitis B infections. The inclusion of the 13C and 15N isotopes allows for advanced studies in metabolic pathways and drug dynamics, making it a valuable tool in research settings.
The structural formula of Lamivudine Acid-13C,15N2 is based on the parent compound lamivudine, which consists of a uracil ring fused with a ribose moiety. The isotopic labeling at specific positions (the 13C at carbon 4 and the two 15N atoms at positions 2 and 8) enables precise tracking of the compound during metabolic studies. This labeling does not alter the pharmacological activity of lamivudine but provides researchers with a means to study its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
Recent studies have highlighted the importance of isotopically labeled compounds like Lamivudine Acid-13C,15N2 in understanding drug resistance mechanisms. For instance, research published in the Journal of Antimicrobial Chemotherapy has demonstrated how isotopic labeling can be used to track the emergence of resistance mutations in viral genomes during antiviral therapy. By incorporating these isotopes into lamivudine derivatives, scientists can monitor how viral enzymes interact with the drug and identify potential resistance pathways.
In addition to its role in resistance studies, Lamivudine Acid-13C,15N2 has been utilized in pharmacokinetic studies to optimize dosing regimens for HIV and hepatitis B patients. A study conducted by researchers at the University of California San Francisco found that isotopic labeling significantly improved the accuracy of plasma concentration measurements, leading to more precise dosing recommendations. This advancement is particularly important given the narrow therapeutic window of lamivudine and its potential for toxicity at higher doses.
The synthesis of Lamivudine Acid-13C,15N2 involves a multi-step process that begins with the preparation of uracil derivatives. The incorporation of isotopes requires careful control over reaction conditions to ensure high purity and stability. Recent advancements in synthetic methodology have made it possible to produce this compound at scale while maintaining its isotopic integrity. These improvements have lowered production costs and increased accessibility for researchers worldwide.
From a clinical perspective, Lamivudine Acid-13C,15N2 has been instrumental in developing new antiviral therapies. For example, ongoing clinical trials are investigating the use of this compound as part of combination therapies for HIV/AIDS patients. By leveraging its unique properties, researchers hope to develop more effective treatment regimens that minimize side effects and reduce the likelihood of resistance development.
In conclusion, Lamivudine Acid-13C,15N2 represents a critical tool in modern pharmacological research. Its isotopic labeling makes it invaluable for studying drug metabolism, resistance mechanisms, and pharmacokinetics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing antiviral therapies and improving patient outcomes.
1391052-30-4 (Lamivudine Acid-13C,15N2) Related Products
- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)
- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)
- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 1214325-71-9(2-(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)acetonitrile)
- 899931-91-0(N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)
- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)
- 896680-77-6(2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)
- 956193-98-9(4-5-Methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl-1-phenyl-1H-pyrazol-5-amine)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)
- 1262010-25-2([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-chloro-5'-fluoro-, 3'-methyl ester)




